3,3-Bis(methoxymethyl)cyclobutan-1-amine
Description
3,3-Bis(methoxymethyl)cyclobutan-1-amine is a cyclobutane-derived amine featuring two methoxymethyl substituents at the 3-position of the cyclobutane ring. Cyclobutane amines are valued in medicinal chemistry and materials science for their conformational rigidity and ability to modulate pharmacokinetic profiles.
Properties
IUPAC Name |
3,3-bis(methoxymethyl)cyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-5-8(6-11-2)3-7(9)4-8/h7H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRBTZZLHZNIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC(C1)N)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methoxymethyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with methoxymethyl chloride in the presence of a base to form 3,3-Bis(methoxymethyl)cyclobutanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(methoxymethyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted cyclobutan-1-amine derivatives .
Scientific Research Applications
3,3-Bis(methoxymethyl)cyclobutan-1-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-Bis(methoxymethyl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl groups and the amine moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclobutane Amines
The following table summarizes key parameters of 3,3-Bis(methoxymethyl)cyclobutan-1-amine and analogous compounds:
*Note: Data for this compound are inferred from analogs.
Structural and Functional Differences
Substituent Effects :
- The methoxymethyl groups in this compound likely enhance solubility in polar solvents compared to simpler analogs like 3-Methylcyclobutan-1-amine (MW 85.15 g/mol).
- Silyl-protected derivatives (e.g., CAS 130369-34-5) are bulkier, offering steric protection for synthetic intermediates, whereas the dimethoxy variant (CAS 1638763-32-2) balances lipophilicity and metabolic stability.
Hazard Profile :
Data Gaps and Research Needs
- Experimental Properties : Collision cross-section (CCS) data for 3,3-Dimethoxy-1-methylcyclobutan-1-amine (e.g., CCS 131.8 Ų for [M+H]+) could guide HPLC/MS method development for analogs.
- Safety Data : Direct toxicological studies for this compound are absent; extrapolation from analogs is necessary.
Biological Activity
3,3-Bis(methoxymethyl)cyclobutan-1-amine is a cyclic amine characterized by its unique cyclobutane structure and two methoxymethyl substituents at the 3-position. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activity and unique structural features that may influence its reactivity and interactions with biological targets.
The presence of methoxymethyl groups in the structure enhances steric bulk and may alter the compound's reactivity compared to simpler analogs. These groups can affect both electronic properties and sterics, which are crucial for biological interactions.
The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with various enzymes and receptors, influencing biochemical pathways. Preliminary studies suggest potential interactions with histamine receptors, which could indicate a role in modulating allergic responses or other physiological processes.
Biological Activity
Research into the biological activity of this compound has focused on several key areas:
Table 1: Summary of Biological Activities
Case Study: Interaction with Histamine Receptors
A study examining the binding affinity of various cyclic amines indicated that structurally similar compounds could interact effectively with histamine receptors. This suggests that this compound might also possess similar properties, warranting further pharmacological exploration .
Case Study: Antimicrobial Potential
Research into related compounds has shown significant antimicrobial activity against strains such as Staphylococcus aureus. Given the structural similarities, it is hypothesized that this compound could exhibit comparable effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
